molecular formula C₃₄H₃₈O₆ B1140560 1,3,4,5-Tetra-O-benzyl-D-glucitol CAS No. 14233-48-8

1,3,4,5-Tetra-O-benzyl-D-glucitol

Cat. No. B1140560
CAS RN: 14233-48-8
M. Wt: 542.66
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,5-Tetra-O-benzyl-D-glucitol is a chemically modified form of D-glucitol (sorbitol), where the hydroxyl groups are protected by benzyl groups. This modification is significant in carbohydrate chemistry for synthesizing complex molecules.

Synthesis Analysis

  • Elvebak and Gray (1995) reported a method for synthesizing derivatives of 1,5-anhydro-D-glucitol, including compounds similar to 1,3,4,5-Tetra-O-benzyl-D-glucitol, through partial methylation and subsequent benzoylation (Elvebak & Gray, 1995).
  • Haslam and Radford (1966) discussed syntheses of derivatives of 1,5-anhydro-D-glucitol, which provide insights into the synthesis of 1,3,4,5-Tetra-O-benzyl-D-glucitol (Haslam & Radford, 1966).

Molecular Structure Analysis

  • Aslani-Shotorbani et al. (1981) described the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucitol with toluene-p-sulphonyl chloride, leading to products that help understand the structural behavior of similar compounds (Aslani-Shotorbani et al., 1981).

Chemical Reactions and Properties

  • Keglević and Valenteković (1974) synthesized derivatives of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, providing valuable information on the chemical reactivity of similar compounds (Keglević & Valenteković, 1974).
  • Koto et al. (1982) studied the α-glucosylation of alcohol with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, shedding light on the chemical properties of similar benzylated glucopyranoses (Koto et al., 1982).

Physical Properties Analysis

  • Fowler et al. (1993) conducted displacement reactions on 2,3,4,6-tetra-O-benzyl-D-glucitols, which helps in understanding the physical properties of these compounds (Fowler et al., 1993).

Chemical Properties Analysis

  • Horito et al. (1981) synthesized tetra-O-benzyl-D-glucopyranosylidene acetals, providing insights into the chemical properties of benzylated glucopyranoses (Horito et al., 1981).

Scientific Research Applications

Gastrointestinal Effects of Polyols

Polyols like sorbitol and xylitol, similar to "1,3,4,5-Tetra-O-benzyl-D-glucitol" in that they are sugar alcohols, have been studied for their effects on gastrointestinal health and their use in food manufacturing. Consumption of polyols may cause gastrointestinal disturbances, especially in unaccustomed subjects, but adaptation may occur over time. Research by Mäkinen (2016) highlights that xylitol is better tolerated than other polyols and suggests that similar compounds may have applications in oral hygiene products and diabetic food without significant side effects.

Cardiovascular Disease and Glycemic Control

Research into compounds like 1,5-anhydro-D-glucitol, which shares a focus on glucose regulation with potential compounds like "1,3,4,5-Tetra-O-benzyl-D-glucitol," has shown promising applications in monitoring and potentially treating cardiovascular disease and diabetes. Ikeda and Hiroi (2019) discuss how such compounds can be indicative of cardiovascular health and may serve as a predictive marker for cardiovascular events, highlighting the importance of glycemic control in cardiovascular health.

Supramolecular Chemistry and Polymer Processing

Compounds like benzene-1,3,5-tricarboxamide, while not directly related to "1,3,4,5-Tetra-O-benzyl-D-glucitol," demonstrate the potential of structurally similar compounds in nanotechnology, polymer processing, and biomedical applications. Cantekin, de Greef, and Palmans (2012) review the use of such compounds in forming one-dimensional, nanometer-sized structures, indicating the potential for "1,3,4,5-Tetra-O-benzyl-D-glucitol" in similar applications if it exhibits comparable structural or functional properties.

Environmental Remediation

The use of redox mediators in conjunction with enzymes for the treatment of organic pollutants, as reviewed by Husain and Husain (2007), offers a glimpse into potential environmental applications for compounds like "1,3,4,5-Tetra-O-benzyl-D-glucitol." If it can serve as a redox mediator or has relevant enzymatic interactions, such compounds could play a role in the bioremediation of contaminated sites.

Future Directions

As a synthetic intermediate, 1,3,4,5-Tetra-O-benzyl-D-glucitol has potential applications in the development of new antiglycemic drugs . Its role in the synthesis of such drugs suggests it may be a valuable compound in ongoing diabetes research.

properties

IUPAC Name

2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUZFJJURBWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-Tetra-O-benzyl-D-glucitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.